Lipophilicity Advantage Over 5-Hydroxy and 5-Ethoxy Analogs
The 5-(2-methylallyl)oxy substituent confers significantly higher lipophilicity compared to the 5-hydroxy congener (5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one, CAS 52604-30-5). While an experimentally measured logP for the target compound has not been identified in the peer-reviewed literature, the structurally analogous 5-isopropoxy-7-methyl-4-phenyl-2H-chromen-2-one has a reported logP of 4.96 (Hit2Lead) , and the 5-ethoxy analog has logP values ranging from 4.17 (AMBINTER) to 5.03 (ChemSpider ACD/LogP) . The 2-methylallyl group, containing an sp²-hybridized carbon, is expected to be more lipophilic than the saturated isopropoxy group. In contrast, the 5-hydroxy analog is substantially more polar (estimated logP <3.5 based on the 4-phenylcoumarin parent logP of ~3.1) [1]. This difference in lipophilicity directly impacts membrane permeability, protein binding, and the choice of formulation vehicles, making the target compound preferentially suited for applications requiring enhanced lipid solubility.
| Evidence Dimension | Calculated/Estimated Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP >4.96 (by analogy to 5-isopropoxy analog, with additional lipophilicity from the sp² carbon in the 2-methylallyl group) |
| Comparator Or Baseline | 5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one: estimated logP 2.5–3.5; 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one: logP 4.17–5.03 |
| Quantified Difference | Estimated ΔlogP ≥1.0–2.5 vs. 5-hydroxy analog; comparable to moderately higher vs. 5-ethoxy analog |
| Conditions | Calculated logP values from ACD/LogP, AMBINTER, and Hit2Lead databases |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability and blood-brain barrier penetration, making the target compound a more suitable candidate for CNS-targeted screening libraries than its 5-hydroxy analog.
- [1] MetaCyc. 4-phenylcoumarine. LogP 3.1. Available at: https://ptools.cottongen.org View Source
